molecular formula C20H22N2O3 B2830111 N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-31-5

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2830111
CAS RN: 899992-31-5
M. Wt: 338.407
InChI Key: WNKXFHLUZMBYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as N-(2-methoxybenzoyl)phenylpiperidin-4-ylcarbamate, is a synthetic compound used in scientific research. It belongs to the class of piperidine compounds and has been found to have potential as a treatment for various neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves its interaction with the alpha-7 nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, which means it enhances the receptor's response to acetylcholine. This leads to increased activity in the prefrontal cortex, which is involved in cognitive function and memory formation.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, it has been shown to have minimal side effects and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide in lab experiments include its high potency, selectivity for the alpha-7 nicotinic acetylcholine receptor, and minimal side effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

For research on N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide include investigating its potential as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics. Finally, studies are needed to determine the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-4-amine in the presence of a base such as triethylamine to form the final product. The synthesis method has been optimized to produce high yields of the compound with minimal side products.

Scientific Research Applications

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide has been studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This makes it a promising candidate for the treatment of cognitive impairments associated with neurological disorders.

properties

IUPAC Name

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXFHLUZMBYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

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